molecular formula C10H5ClN2 B2783345 5-Chloroquinoline-3-carbonitrile CAS No. 2102411-05-0

5-Chloroquinoline-3-carbonitrile

Cat. No.: B2783345
CAS No.: 2102411-05-0
M. Wt: 188.61
InChI Key: VKDJXCCKDOGUBC-UHFFFAOYSA-N
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Description

Significance of Quinoline-3-carbonitrile Scaffolds in Modern Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in a vast array of natural products, pharmaceuticals, and industrial chemicals. mdpi.comontosight.aiorganic-chemistry.org The introduction of a carbonitrile (cyano) group at the 3-position creates the quinoline-3-carbonitrile scaffold, a particularly valuable building block in medicinal chemistry. ontosight.aiacs.org

This scaffold is prized for its versatile reactivity and its presence in molecules exhibiting a wide spectrum of biological activities. ontosight.airesearchgate.net Quinoline-3-carbonitrile derivatives have been reported as valuable starting materials for developing broad-spectrum antibacterial agents. researchgate.net The cyano group can be chemically transformed into other functional groups, providing a gateway to a diverse library of compounds. benthamdirect.com Research has demonstrated that these scaffolds are integral to molecules with potential applications as:

Anticancer agents: Certain quinoline derivatives have shown promise in targeting pathways involved in tumor growth. ontosight.airesearchgate.net

Antimicrobial agents: The quinoline core is a key feature in compounds investigated for their antibacterial, antifungal, and antiviral properties. ontosight.airesearchgate.net

Antimalarial drugs: Historically, quinoline-based compounds like chloroquine (B1663885) have been central to malaria treatment. ontosight.ai

Central Nervous System (CNS) modulators: Derivatives have been explored for potential use in treating neurodegenerative and psychiatric disorders. ontosight.ai

The adaptability of the quinoline-3-carbonitrile framework allows chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties, making it a cornerstone in modern drug discovery programs. acs.orgeurekaselect.com

Importance of Halogenated Quinoline Derivatives in Synthetic Strategies

The incorporation of halogen atoms, such as chlorine, into the quinoline ring system is a critical strategy in synthetic organic chemistry. researchgate.net Halogenated quinolines, including chloroquinolines, serve as highly versatile intermediates for constructing more complex, functionalized molecules. researchgate.netresearchgate.net The chlorine atom in a compound like 5-Chloroquinoline-3-carbonitrile is not merely a passive substituent; it is a reactive handle that enables a variety of chemical transformations.

The primary importance of halogenation lies in its ability to facilitate cross-coupling reactions. researchgate.net These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. This provides a powerful method for introducing diverse molecular fragments onto the quinoline core. researchgate.net For instance, 2-chloroquinoline-3-carbonitrile (B1354263) and its analogs are frequently used as starting materials in reactions where the chloro group is substituted by various nucleophiles to generate a library of new derivatives. researchgate.netresearchgate.net

Overview of Current Research Foci Pertaining to this compound Analogs

Current research involving analogs of this compound is primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities. The core strategy often involves leveraging the reactivity of both the chloro and the cyano groups to build molecular diversity. benthamdirect.comrsc.org

One major research avenue is the synthesis of fused heterocyclic systems. For example, 2-chloroquinoline-3-carbonitriles are used as precursors to create pyrimido[4,5-b]quinoline derivatives, which are of interest for their potential pharmacological properties. rsc.orgrsc.orgbohrium.com These complex structures are often assembled through cascade reactions or multicomponent reactions, which offer an efficient pathway to novel chemical entities. rsc.org

Another significant focus is the exploration of these analogs as potential therapeutic agents. Building on the known bioactivities of the quinoline nucleus, researchers are synthesizing and screening new derivatives for a range of effects, including:

Antimicrobial Activity: New series of quinoline-3-carbonitrile derivatives are being synthesized and tested against various bacterial and fungal strains. medcraveonline.com

Anticancer Activity: Hybrid molecules incorporating the 5-chloro-8-hydroxyquinoline (B194070) moiety have been synthesized and evaluated for their potential to inhibit cancer cell lines. mdpi.com

Antidiabetic Activity: Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have been designed and evaluated as potential inhibitors of enzymes relevant to diabetes. nih.gov

The research landscape indicates a dynamic field where the this compound scaffold and its analogs are seen as a rich source of chemical novelty and potential biological function. The strategic combination of the quinoline core, a reactive cyano group, and a versatile chloro substituent provides a robust platform for the discovery of new lead compounds in drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDJXCCKDOGUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloroquinoline 3 Carbonitrile and Its Precursors

Classical and Modern Synthetic Routes to Quinoline-3-carbonitriles

The construction of the quinoline (B57606) ring system has a rich history with several named reactions forming the classical foundation of quinoline synthesis. researchgate.netiipseries.org These include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions. nih.goviipseries.org However, these methods often require harsh conditions, which can limit their applicability. nih.govbohrium.com Consequently, modern synthetic methods have been developed to provide milder and more efficient routes to quinoline derivatives. These contemporary approaches often focus on improving yields, regioselectivity, and functional group tolerance. bohrium.com

A notable modern approach involves the synthesis of 2-chloroquinoline-3-carbonitrile (B1354263) from the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622). One reported method utilizes sodium azide (B81097) and phosphorus oxychloride to achieve this transformation in high yield. researchgate.net This method is highlighted as being superior to previously reported syntheses of the same compound. researchgate.net

Multi-Component Reaction Strategies for Quinoline-3-carbonitrile Core Formation

Multi-component reactions (MCRs) have gained prominence as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. sciforum.netrsc.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. researchgate.net

One such MCR for the synthesis of quinoline-3-carbonitrile derivatives involves the reaction of anilines, aldehydes, and malononitrile (B47326). sciforum.net For instance, the L-proline catalyzed three-component reaction of anilines, aldehydes, and malononitrile in water under microwave irradiation provides a green and efficient route to 2-amino-4-arylquinoline-3-carbonitriles. sciforum.net This method is noted for its high yields and regioselectivity. sciforum.net The use of an organocatalyst like L-proline avoids the need for metal catalysts. sciforum.net

Another example is a one-pot, three-component reaction for synthesizing novel 3H-pyrrolo[3,2-f]quinoline derivatives by reacting quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones in the presence of acetic acid. bohrium.com While not directly yielding 5-chloroquinoline-3-carbonitrile, these MCRs demonstrate the versatility of this strategy in creating diverse quinoline scaffolds. The synthesis of various quinoline derivatives has also been achieved through a three-component coupling reaction mediated by Lewis acids like FeCl3 and Yb(OTf)3. researchgate.net

Vilsmeier-Haack Formylation in Quinoline Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds. bohrium.comchemijournal.comchemijournal.com This reaction employs a Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide like phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO). chemijournal.comchemijournal.com

In the context of quinoline synthesis, the Vilsmeier-Haack reaction is instrumental in preparing 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net This process involves the cyclization of the N-arylacetamide under Vilsmeier conditions. researchgate.net The resulting 2-chloro-3-formylquinoline is a key intermediate that can be further functionalized. For example, it can be converted to the corresponding 2-hydroxyquinoline-3-carbaldehyde (B113261) via hydrolysis. researchgate.net The formyl group itself can also be transformed into other functionalities. chemijournal.comchemijournal.com The efficiency of the Vilsmeier-Haack cyclization can be influenced by the electronic nature of the substituents on the starting N-arylacetamide. researchgate.net

Sandmeyer Reaction Applications in Quinoline-3-carbonitrile Synthesis

The Sandmeyer reaction is a fundamental transformation in aromatic chemistry that allows for the substitution of an aromatic amino group via a diazonium salt intermediate. organic-chemistry.orgchadsprep.com This reaction is versatile, enabling the introduction of various nucleophiles, including halides and the cyano group. organic-chemistry.org

While direct application of the Sandmeyer reaction to an amino-substituted quinoline to introduce a cyano group at the 3-position is a plausible synthetic step, a more common and direct route to chloroquinoline-3-carbonitriles involves the transformation of a pre-formed quinoline aldehyde. For instance, the synthesis of 2,7-dichloroquinoline-3-carbonitrile (B119050) has been achieved by treating 2,7-dichloroquinoline-3-carbaldehyde (B1600441) with sodium azide in phosphorus oxychloride. researchgate.net Similarly, 2-chloroquinoline-3-carbonitrile can be prepared from 2-chloroquinoline-3-carbaldehyde using the same reagents. researchgate.net This transformation of an aldehyde to a nitrile offers a high-yielding alternative to a direct Sandmeyer reaction on an aminoquinoline precursor.

Cyclization Reactions for Quinoline Ring Construction

Cyclization reactions are fundamental to the synthesis of the quinoline ring system. These reactions can be broadly categorized into intramolecular and intermolecular processes, often employing various catalysts and reaction conditions to achieve the desired quinoline core.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for constructing the quinoline skeleton from appropriately substituted precursors. A notable example is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a variety of substituted quinolines under mild conditions. nih.gov The use of different electrophiles such as iodine monochloride (ICl), iodine (I2), and bromine (Br2) leads to the formation of 3-halo-substituted quinolines. nih.gov This approach is tolerant of various functional groups on both the aniline (B41778) and alkyne moieties. nih.gov

Another intramolecular approach involves the base-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride to rapidly synthesize 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net While this reaction builds a fused pyrimidine (B1678525) ring, it starts from a pre-formed quinoline-3-carbonitrile, highlighting the utility of intramolecular cyclizations in further elaborating the quinoline system. researchgate.net Additionally, a novel method for synthesizing 6H-chromeno[4,3-b]quinolines involves an intramolecular Heck cyclization of 2-chloro-3-(phenoxymethyl)quinolines. researchgate.net

Copper-Catalyzed Cascade Reactions for Quinoline-3-carbonitrile Derivatives

Copper-catalyzed reactions have emerged as a valuable tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of quinoline synthesis, copper-catalyzed cascade reactions offer efficient pathways to complex quinoline derivatives.

One such reaction involves the synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles and (aryl)methanamines. rsc.org This copper-catalyzed cascade proceeds through a sequence of an Ullmann-coupling, conversion of the nitrile to an amide, nucleophilic addition, and subsequent air oxidation. rsc.org Another copper-mediated tandem reaction allows for the regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.orgdntb.gov.ua This process involves a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization. rsc.orgdntb.gov.ua

Furthermore, the synthesis of 3-NO2 quinolines has been achieved through a copper-catalyzed cascade reaction of 2-azidobenzaldehydes with nitroalkenes. mdpi.com This reaction proceeds via addition of the nitroalkene to the azide, cyclization, and subsequent dehydration. mdpi.com

Radical Cascade Reactions for Nitrogen Heterocycles

Radical cascade reactions have become a significant and powerful strategy for constructing nitrogen heterocycles, a class of compounds vital to natural products and medicinally relevant structures. researchgate.netrsc.org This methodology has been successfully applied to the synthesis of various nitrogen-rich heterocycles, including quinolines, phenanthridines, and indoles. researchgate.netrsc.org The versatility of radical chemistry allows for the formation of complex molecules from simple precursors through a sequence of intramolecular and/or intermolecular radical reactions.

The core of this approach often involves the generation of a radical species that subsequently participates in a cascade of events, leading to the formation of the heterocyclic ring system. For instance, isonitriles and azides are commonly employed as radical acceptors in these cascades to build the nitrogen-containing ring. researchgate.netrsc.org Strategies using azides as radical acceptors are particularly noted for their high conversion properties, where the azide group readily releases nitrogen gas to form a new nitrogen-carbon bond. rsc.org Similarly, radical insertion reactions into isonitriles have proven to be an efficient pathway for creating quinoline structures. researchgate.netrsc.org These methods are valued for their ability to construct complex heterocyclic frameworks, which are prevalent in pharmacologically active compounds. researchgate.net

Targeted Chlorination Strategies for this compound Synthesis

The synthesis of chloroquinoline-3-carbonitriles often starts from precursor molecules like 2-chloroquinoline-3-carbaldehydes. researchgate.net A common method to convert the carbaldehyde group to a carbonitrile involves treatment with sodium azide and phosphorus oxychloride. researchgate.net For example, 2,7-dichloroquinoline-3-carbaldehyde can be converted to 2,7-dichloroquinoline-3-carbonitrile in a 64% yield. researchgate.net Similarly, 2-chloroquinoline-3-carbaldehyde, prepared from acetanilide, can be transformed into 2-chloroquinoline-3-carbonitrile with an 89% yield using the same reagents. researchgate.net

The introduction of a chlorine atom at a specific position on the quinoline ring is a critical step. While general chlorination methods for quinoline systems exist, achieving regioselectivity at the 5-position requires specific strategies. The synthesis of ethyl 4-chloroquinoline-3-carboxylates, key intermediates, is achieved by heating the corresponding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates with an excess of phosphorus oxychloride. tandfonline.com

Synthesis of Key Intermediates for this compound

The synthesis of this compound relies on the availability of key precursor molecules. A significant intermediate is 2-chloroquinoline-3-carbaldehyde and its substituted analogs. rsc.org These are typically synthesized from acetanilides using the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride). rsc.orgtandfonline.com

The conversion of these carbaldehyde intermediates into the corresponding carbonitriles is a crucial step. One documented method involves treating 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield the corresponding 2-chloroquinoline-3-carbonitrile. rsc.org Another general and high-yielding method is the reaction of 2-chloroquinoline-3-carbaldehydes with sodium azide and phosphorus oxychloride. researchgate.net

Further functionalization and cyclization reactions of these intermediates lead to a diverse range of quinoline-based heterocycles. For instance, 2-chloroquinoline-3-carbonitriles can react with guanidine hydrochloride in the presence of a base like t-BuOK to form 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones in good yields. rsc.org

PrecursorReagentsProductYield (%)
2,7-dichloroquinoline-3-carbaldehydeSodium azide, Phosphorus oxychloride2,7-dichloroquinoline-3-carbonitrile64
2-chloroquinoline-3-carbaldehydeSodium azide, Phosphorus oxychloride2-chloroquinoline-3-carbonitrile89
2-chloroquinoline-3-carbaldehydesGuanidine hydrochloride, t-BuOK2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones80-90

Green Chemistry Approaches and Catalysis in this compound Synthesis

The development of environmentally friendly synthetic methods has become a major focus in chemical research. researchgate.netcambridgescholars.com Green chemistry principles, such as the use of non-toxic solvents, efficient catalysts, and energy-saving techniques, are increasingly being applied to the synthesis of quinoline derivatives. researchgate.netcambridgescholars.com

Nanocatalyst Applications

Nanocatalysts are playing an increasingly important role in green synthesis due to their high surface area and catalytic activity. core.ac.uk In the context of nitrogen heterocycle synthesis, various nanocatalysts have been developed. For example, CoFe2O4 silica-supported melamine (B1676169) has been used as a magnetic heterogeneous nanocatalyst for the synthesis of pyranopyrazole derivatives. nih.gov Another example is the use of titanium dioxide nanoparticles as a catalyst for the synthesis of dihydropyrano-[2,3-c]-pyrazoles. nih.gov

For quinoline synthesis, copper nanoparticles grafted on carbon microspheres (Cu-NP/C) have been used for the efficient synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives. samipubco.com These reactions benefit from low catalyst loading, high atom economy, and the potential for catalyst recycling. samipubco.com The use of super-paramagnetic iron-oxide nanoparticles (SPION) functionalized with glutathione (B108866) has also been reported as a nano-organo-catalyst for the synthesis of pyrimido[4,5-b]quinolin-4(1H)-ones under ultrasound irradiation. rsc.org

NanocatalystReactionKey Advantages
CoFe2O4@SiO2–CPTES–melamineSynthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitrile derivativesGreen, recoverable, reusable
Titanium dioxide (nano-titania)Synthesis of dihydropyrano-[2,3-c]-pyrazolesExcellent yield, solvent-free
Copper nanoparticles on carbon microspheres (Cu-NP/C)Synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivativesMild conditions, excellent yield (92-97%), recyclable catalyst
SPION@glutathioneSynthesis of 5-aryl-2-thioxo-2,3,5,10-tetrahydropyrimido[4,5-b]quinolin-4(1H)-onesEfficient, economical, environmentally benign

Sustainable and Environmentally Benign Protocols

Sustainable protocols for quinoline synthesis aim to minimize waste and energy consumption while using less hazardous materials. researchgate.net The use of greener solvents like ethanol (B145695) and water is a key aspect of these methodologies. researchgate.net

One approach involves the use of ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]), which can act as both a catalyst and an environmentally benign solvent, eliminating the need for volatile organic solvents. researchgate.net This method has been successfully applied to the Knoevenagel condensation of 2-chloro-3-formylquinoline with active methylene compounds, offering short reaction times and excellent product yields. researchgate.net

Organocatalysts, like L-proline, are also employed as environmentally friendly alternatives to metal catalysts. rsc.org L-proline has been used to catalyze the three-component coupling reaction of aromatic amines, aldehydes, and barbituric acids in an aqueous medium to produce pyrimido-[4,5-b]quinoline-diones. rsc.org

Energy-efficient methods like microwave and ultrasound irradiation are also being utilized. cambridgescholars.comroyalsocietypublishing.org For instance, the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives has been achieved using ultrasound irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating. royalsocietypublishing.orgnih.gov A catalyst-free synthesis of pyrimido[4,5-b]quinoline-2,4-diones has been developed using UV365 light irradiation in a water-glycerol medium, highlighting a clean and chromatography-free approach. rsc.org

Green ApproachExample ReactionKey Features
Ionic Liquid Catalyst/SolventKnoevenagel condensation of 2-chloro-3-formylquinoline using [Et3NH][HSO4]Eliminates volatile organic solvents, recyclable, excellent yields
OrganocatalysisL-proline catalyzed synthesis of 5-aryl-pyrimido-[4,5-b]quinoline-dionesEnvironmentally friendly catalyst, aqueous medium
Ultrasound IrradiationSynthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dionesShorter reaction times, good yields, energy efficient
UV IrradiationSynthesis of pyrimido[4,5-b]quinoline-2,4-dionesCatalyst-free, clean reaction, inexpensive solvent system

Chemical Reactivity and Transformation of 5 Chloroquinoline 3 Carbonitrile

Reactions Involving the Nitrile (-CN) Group at C-3

The nitrile group at the C-3 position of 5-chloroquinoline-3-carbonitrile is a key functional handle for a variety of chemical transformations, including nucleophilic additions and hydrolysis. These reactions provide pathways to a diverse array of derivatives with modified functionalities at this position.

Nucleophilic Transformations of the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity has been exploited to construct new ring systems and introduce various functional groups. For instance, the reaction of 2-chloroquinoline-3-carbonitriles with sodium sulphide, a soft nucleophile, leads to an unusual cyclization where the sulphide attacks the nitrile carbon rather than the carbon-carbon triple bond in a palladium-catalyzed one-pot coupling-annulation reaction. researchgate.net This process results in the formation of sulphur-substituted benzo[b] researchgate.netnaphthyridines. researchgate.net Similarly, using secondary amines as nucleophiles in the same reaction affords nitrogen-substituted benzo[b] researchgate.netnaphthyridines. researchgate.net

Grignard reagents have also been shown to react with the nitrile group in chloroquinoline-3-carbonitrile derivatives. The nature of the Grignard reagent (alkyl or aryl) can influence the reaction pathway, leading to either 1,2-addition or 1,4-addition products. researchgate.net

Derivatization via Nitrile Hydrolysis and Further Modifications

The nitrile group can be hydrolyzed to a carboxylic acid, a versatile functional group for further derivatization. This transformation is typically achieved under acidic or basic conditions. For example, hydrolysis of the nitrile to a carboxylic acid can be a key step in the synthesis of various quinoline-3-carboxylic acid derivatives. The resulting carboxylic acid can then undergo standard transformations such as esterification or amidation.

Furthermore, the nitrile group can be converted to an amide, as demonstrated by the transformation of 2,7-dichloroquinoline-3-carbonitrile (B119050) to 2,7-dichloroquinoline-3-carboxamide by refluxing in acetic acid and sulfuric acid. researchgate.net This amide functionality can serve as a precursor for further synthetic manipulations.

Reactivity of the Chloro Substituent at C-5

The chlorine atom at the C-5 position of the quinoline (B57606) ring is activated towards nucleophilic substitution and can participate in cross-coupling reactions, providing a valuable site for the introduction of new substituents.

Nucleophilic Aromatic Substitution (SNAr) at C-5

The electron-deficient nature of the quinoline ring, enhanced by the electron-withdrawing nitrile group, facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atom at C-5. This reaction allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted quinoline derivatives. The regioselectivity of these reactions can be influenced by steric and electronic factors of the substituents on the quinoline ring.

Cross-Coupling Reactions Involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the C-5 position. chim.it These reactions involve the coupling of the C-Cl bond with organoboron or organotin reagents, or terminal alkynes, respectively. For instance, Suzuki-Miyaura arylation of 2-chloroquinolines with arylboronic acids has been achieved using various palladium catalysts. chim.it These cross-coupling reactions are instrumental in the synthesis of biaryl and other complex quinoline derivatives. The efficiency and outcome of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. ijsrp.org

Advanced Spectroscopic and Structural Elucidation of 5 Chloroquinoline 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-chloroquinoline-3-carbonitrile and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, the aromatic protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns.

For instance, in a series of 2-substituted aminoquinoline-3-carbonitriles, the proton at position 4 (H-4) typically appears as a singlet downfield, often around 8.36-8.56 ppm. ekb.eg The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) present as a complex multiplet or as distinct doublets and triplets, depending on the substitution pattern and the solvent used. ekb.egmedcraveonline.com For example, in 2-(allylthio)quinoline-3-carbonitrile, the H-5 and H-8 protons appear as doublets, while the H-6 and H-7 protons are observed as triplets. medcraveonline.com The specific chemical shifts and coupling constants (J values) are crucial for assigning each proton to its specific position on the quinoline core.

Table 1: Representative ¹H NMR Data for Quinoline Derivatives

CompoundSolventH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Other Protons (δ, ppm)
2-(p-Tolylamino)quinoline-3-carbonitrile ekb.egCDCl₃8.56 (s)8.00-7.86 (m)7.55-7.54 (t)8.00-7.86 (m)8.00-7.86 (m)7.58-7.57 (d, 2H), 7.51 (d, 2H), 7.53-7.52 (s, 1H, NH), 3.59 (s, 3H)
2-(p-Bromophenylamino)quinoline-3-carbonitrile ekb.egCDCl₃8.36 (s)7.84-7.65 (m)7.43-7.40 (t)7.84-7.65 (m)7.84-7.65 (m)8.25 (s, 1H, NH), 7.84-7.65 (m, 2H), 7.26-7.23 (d, 2H)
2-(Allylthio)quinoline-3-carbonitrile medcraveonline.comDMSO-d₆8.97 (s)8.02 (d, J=8 Hz)7.92 (t, J=9 Hz)7.68 (t, J=9 Hz)7.65 (d, J=8 Hz)6.02 (q, 1H), 5.46 (dd, 1H), 5.15 (dd, 1H), 4.07 (d, 2H)
2,7-Dichloroquinoline-3-carbonitrile (B119050) researchgate.netMeOD-d₄ and CDCl₃8.57 (s)7.86 (d, J=8.00 Hz)7.64 (d, J=8.00 Hz)-8.02 (s)-

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound and its derivatives, the ¹³C NMR spectrum will show characteristic signals for the quinoline ring carbons, the nitrile carbon, and any carbons in the substituent groups. The nitrile carbon (C≡N) typically appears in the range of 114-118 ppm. ekb.egresearchgate.net The carbons of the quinoline ring resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing or -donating nature of the substituents. For example, the carbon bearing the chlorine atom (C-5) will be shifted downfield.

Table 2: Representative ¹³C NMR Data for Quinoline Derivatives

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-4a (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8 (δ, ppm)C-8a (δ, ppm)CN (δ, ppm)
2,7-Dichloroquinoline-3-carbonitrile researchgate.netMeOD-d₄ and CDCl₃149.6108.0144.7123.6129.3130.0140.4127.9148.4114.8
2-Chloroquinoline-3-carbonitrile (B1354263) researchgate.netCDCl₃148.2107.9144.9125.1128.8128.9133.7128.1148.2115.1

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable. researchgate.netbeilstein-journals.orgomicsonline.org

COSY experiments establish correlations between coupled protons, helping to trace the proton-proton connectivity within the molecule. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. beilstein-journals.org

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, especially for identifying quaternary carbons and linking different fragments of the molecule. ipb.pthzdr.de

These techniques are particularly useful in confirming the substitution patterns on the quinoline ring and elucidating the structure of more complex derivatives. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.

For this compound, the most characteristic vibrational band is that of the nitrile (C≡N) group, which typically appears as a strong, sharp absorption in the IR spectrum around 2210-2230 cm⁻¹. ekb.egmedcraveonline.com The presence of this band is a clear indicator of the carbonitrile functionality.

Other important vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. medcraveonline.comnih.gov

C=C and C=N stretching of the quinoline ring: These appear in the 1500-1620 cm⁻¹ region. ekb.egnih.gov

C-Cl stretching: This vibration is expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. nih.govcnr.it

Table 3: Key IR Absorption Bands for Quinoline-3-carbonitrile Derivatives

Functional GroupTypical Wavenumber (cm⁻¹)Reference
C≡N (Nitrile)2210 - 2230 ekb.egmedcraveonline.com
Aromatic C-H> 3000 medcraveonline.comnih.gov
C=C, C=N (Aromatic)1500 - 1620 ekb.egnih.gov
C-Cl< 800 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. ekb.egmedcraveonline.commcmaster.ca When a molecule is ionized in the mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₁₀H₅ClN₂). The presence of chlorine is often indicated by a characteristic isotopic pattern, with a second peak (M+2) approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. mcmaster.ca

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules such as HCN. mcmaster.ca The fragmentation pattern can help to confirm the presence of the quinoline core and the nitrile group.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.orgamazonaws.com This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. hzdr.degrafiati.com By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, HRMS can unambiguously confirm the molecular formula of this compound and its derivatives, leaving no doubt as to their elemental composition. rsc.orgrsc.org

GC-MS Coupling for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive method for verifying the purity and confirming the identity of synthetic compounds. This technique separates volatile and semi-volatile compounds, which are then ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern and a clear molecular ion peak, which serves as a molecular fingerprint.

While specific GC-MS studies detailing the retention time and fragmentation pattern for this compound are not prominently available in the surveyed literature, the expected mass spectral data can be inferred from its isomers. For instance, the mass spectrum for 2-Chloroquinoline-3-carbonitrile, an isomer of the title compound, has been reported. researchgate.netsemanticscholar.org As isomers, both compounds share the same molecular formula (C₁₀H₅ClN₂) and thus the same molecular weight. The Electron Ionization (EI) mass spectrum for 2-Chloroquinoline-3-carbonitrile shows a molecular ion peak (M⁺) at an m/z of 188.5, corresponding to the molecular mass of the compound. researchgate.netsemanticscholar.org Therefore, this compound is expected to exhibit an identical molecular ion peak in its mass spectrum, confirming its molecular identity.

Table 1: Mass Spectrometry Data for a this compound Isomer

Compound Name Technique Ionization Molecular Ion Peak (m/z) Source(s)

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule, particularly in conjugated systems. nih.gov The quinoline ring, being an aromatic and conjugated system, exhibits characteristic absorption bands in the UV-Vis region, primarily due to π-π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the ring system.

Specific experimental UV-Vis spectra for this compound are not detailed in the available research. However, the absorption characteristics can be reliably predicted by examining closely related analogues. For example, 2-Chloroquinoline-3-carbonitrile shows a maximum absorption at 357 nm in methanol. researchgate.netsemanticscholar.org Similarly, the more substituted 2,7-dichloroquinoline-3-carbonitrile absorbs at a very close wavelength of 359 nm in methanol. researchgate.netsemanticscholar.org These absorptions are attributed to the π-π* electronic transitions of the conjugated quinoline system. Given the structural similarity, it is anticipated that this compound would also display a strong absorption band in the same region, approximately between 350 nm and 360 nm.

Table 2: UV-Vis Absorption Data for Related Chloroquinoline-3-carbonitrile Derivatives

Compound Name Solvent λmax (nm) Source(s)
2-Chloroquinoline-3-carbonitrile Methanol 357 researchgate.netsemanticscholar.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The crystal structure of this compound itself has not been reported in the surveyed scientific literature. However, the analysis of structurally similar compounds can provide valuable insights into the likely solid-state conformation and packing motifs. For instance, the crystal structure of 3-bromomethyl-2-chloro-quinoline has been elucidated. semanticscholar.org This related molecule crystallizes in the triclinic space group P-1. semanticscholar.org Its structure is stabilized by van der Waals forces and features intermolecular interactions of the C-H···N type. semanticscholar.org The quinoline ring system is nearly planar. semanticscholar.org It is plausible that this compound would adopt a similar planar conformation and exhibit comparable intermolecular interactions, such as C-H···N or potential C-H···Cl contacts, to form a stable three-dimensional supramolecular network in the crystalline state. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Chloroquinoline Derivative

Parameter 3-bromomethyl-2-chloro-quinoline
Compound Name 3-bromomethyl-2-chloro-quinoline
Molecular Formula C₁₀H₆BrClN
Crystal System Triclinic
Space Group P-1
a (Å) 6.587(2)
b (Å) 7.278(3)
c (Å) 10.442(3)
α (°) 83.59(3)
β (°) 75.42(2)
γ (°) 77.39(3)
Volume (ų) 471.9(3)
Z 2

| Source | semanticscholar.org |

Table of Mentioned Compounds

Compound Name
This compound
2-Chloroquinoline-3-carbonitrile
2,7-Dichloroquinoline-3-carbonitrile
3-bromomethyl-2-chloro-quinoline

Computational and Theoretical Chemistry of 5 Chloroquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational studies for quinoline (B57606) derivatives, offering a balance between accuracy and computational cost. ekb.eg The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed, often paired with basis sets like 6-311++G(d,p), to perform full geometry optimization. ekb.egmdpi.comresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface.

The optimization of the molecular structure allows for the precise calculation of geometric parameters such as bond lengths, bond angles, and dihedral angles. ekb.eg These theoretical values can then be compared with experimental data, for instance from X-ray crystallography, to validate the chosen computational method. researchgate.net Discrepancies between the calculated (gas phase) and experimental (solid state) results are expected and can be attributed to intermolecular interactions in the crystal lattice. ekb.eg The stability of the optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the structure is a true energy minimum. ekb.eg

ParameterBondCalculated Value (Å/°)
Bond Length (Å)C-Cl~1.75
C≡N~1.16
C-C (aromatic)~1.39 - 1.42
C-N (ring)~1.31 - 1.37
Bond Angle (°)C-C-Cl~119.5
C-C-CN~121.0
C-N-C (ring)~117.8

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. uantwerpen.be The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The distribution and energies of these orbitals provide insight into the molecule's reactive sites and its ability to participate in charge transfer interactions. uantwerpen.bemdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uantwerpen.beresearchgate.net For various quinoline-3-carbonitrile derivatives, this energy gap has been calculated to be a significant factor in their potential biological activity. researchgate.netnih.gov A lower bandgap energy can make a compound a more promising candidate for development as a broad-spectrum agent. researchgate.netnih.gov The analysis also allows for the calculation of properties like ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy). uantwerpen.beuantwerpen.be

ParameterValue (eV)Significance
EHOMO~ -6.3Electron-donating ability
ELUMO~ -1.8Electron-accepting ability
Energy Gap (ΔE)~ 4.5Chemical stability and reactivity
Ionization Potential (I)~ 7.3Energy to remove an electron
Electron Affinity (A)~ 5.0Energy released when gaining an electron

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. tandfonline.comuantwerpen.be The MEP map is plotted on the molecule's electron density surface, using a color gradient to represent different electrostatic potential values. uantwerpen.be

Typically, the color scale ranges from red to blue:

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for an electrophilic attack. uantwerpen.bemdpi.com

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. uantwerpen.bemdpi.com

Green Regions: Represent neutral or zero potential areas. acs.org

For quinoline derivatives, MEP maps can identify the electronegative nitrogen and chlorine atoms as regions of negative potential, while the hydrogen atoms are typically in regions of positive potential. tandfonline.commdpi.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets like enzymes or receptors. uantwerpen.beacs.org

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.govuantwerpen.be These quantum chemical indices provide a theoretical framework for comparing the reactivity of different compounds. uantwerpen.be

Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons. acs.org

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. uantwerpen.beacs.org A higher hardness value corresponds to a less reactive molecule.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. acs.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. uantwerpen.be

Global Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. uantwerpen.be

These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with experimental biological activities to build predictive models. nih.gov

Table 3: Quantum Chemical Descriptors and Their Formulas

DescriptorFormula
Ionization Potential (I)I ≈ -EHOMO
Electron Affinity (A)A ≈ -ELUMO
Chemical Hardness (η)η = (I - A) / 2
Chemical Softness (S)S = 1 / η
Electronegativity (χ)χ = (I + A) / 2
Chemical Potential (μ)μ = -χ
Electrophilicity Index (ω)ω = μ² / (2η)

Theoretical Investigations of Interfacial Adsorption and Surface Interaction Mechanisms

Theoretical studies, particularly using DFT, are vital for understanding how molecules like 5-Chloroquinoline-3-carbonitrile interact with surfaces, a process central to applications such as corrosion inhibition. nih.govasianpubs.org Research on related arylquinoline-3-carbonitriles on iron (Fe) surfaces shows that these molecules can form a protective layer by adsorbing onto the metal. nih.govicspl.org

These investigations reveal several key aspects of the interaction:

Adsorption Energy: Calculations determine the strength of the bond between the inhibitor molecule and the metal surface. Strong adsorption, indicated by large negative adsorption energy values (e.g., -1.8 to -2.0 eV), suggests the formation of a stable protective film. nih.gov

Charge Transfer and Redistribution: Analysis like Bader charge analysis shows significant electron transfer between the molecule and the metal surface. nih.gov The quinoline ring, with its heteroatoms and π-electrons, can donate electrons to the vacant d-orbitals of the iron atoms, while also accepting electrons from the metal (retro-donation). This donor-acceptor interaction strengthens the adsorption. nih.gov

Interaction Mechanism: The adsorption can involve both physisorption (electrostatic interactions, van der Waals forces) and chemisorption (covalent bond formation). asianpubs.org The presence of heteroatoms (N, Cl) and the aromatic system in this compound provides multiple active centers for adsorption. asianpubs.org Theoretical models often confirm that the adsorption process follows a specific model, such as the Langmuir adsorption isotherm. icspl.org

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the study of pathways that are difficult to probe experimentally. For chloroquinoline derivatives, theoretical modeling can map out the entire reaction coordinate, identifying intermediates, transition states, and final products.

For example, plausible mechanisms for various reactions involving the chloroquinoline scaffold have been proposed based on computational analysis:

Palladium-Catalyzed Reactions: The mechanism for Suzuki couplings or domino reactions can be modeled. This may involve steps like aldol (B89426) condensation, Michael addition, and the final palladium-catalyzed coupling, with each step's feasibility assessed computationally. chim.it

Copper-Catalyzed Cascade Reactions: The sequential steps of a cascade reaction, such as Ullmann coupling, conversion of a nitrile to an amide, and subsequent nucleophilic addition and oxidation, can be detailed. rsc.org

Cyclization Reactions: The formation of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, can be investigated. Modeling can explain why a reaction follows a certain pathway, for instance, by showing the relative stability of different potential intermediates and the energy barriers of their corresponding transition states. nih.gov

These models provide a step-by-step electronic-level picture of bond breaking and formation, guiding the optimization of reaction conditions to improve yields and selectivity.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For relatively rigid structures like the quinoline core, the conformational space may be limited. uantwerpen.be However, if flexible side chains were present, this analysis would be more critical.

Computational studies on related cyanoquinolines have been used to assess the proclivities for particular conformations. nih.gov This involves systematically rotating a molecule's rotatable bonds to map out the potential energy landscape. The results identify low-energy, stable conformations and the energy barriers that separate them. Such analysis is crucial for understanding how a molecule might adapt its shape to bind to a biological target, a concept important in drug design. nih.gov For some quinoline derivatives, it has been found that the conformational space is quite limited and that the presence of a solvent like water has no significant influence on the molecule's structural properties. uantwerpen.be

Role of 5 Chloroquinoline 3 Carbonitrile As a Chemical Precursor and Building Block

Synthesis of Advanced Heterocyclic Systems via Derivatization of 5-Chloroquinoline-3-carbonitrile

The derivatization of this compound provides a powerful platform for the construction of advanced heterocyclic systems. The reactive chloro and cyano groups serve as handles for a variety of chemical reactions, leading to the formation of fused and substituted quinoline-based scaffolds with significant biological and material properties.

One prominent application is the synthesis of pyrazolo[3,4-b]quinoline derivatives. For instance, the reaction of 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303) can yield 3-amino-1H-pyrazolo[3,4-b]quinoline. researchgate.netnih.govrsc.org This resulting compound can be further modified. Diazotization of the 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline leads to the formation of the novel 2,4-diazidoquinoline-3-carbonitrile ring system. rsc.org This diazido compound can then be converted into various aminoquinolines through reactions with nucleophiles like morpholine (B109124) or reduction with sodium dithionite. rsc.org

Furthermore, the palladium-catalyzed reaction of 2-chloroquinoline-3-carbonitriles with different isocyanides opens pathways to diverse heterocyclic structures. Less hindered isocyanides lead to the formation of 2-alkyl(aryl)-1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, while more sterically hindered isocyanides like tert-butyl isocyanide result in 3-cyanoquinoline-2-carboxamides. researchgate.net The reaction with ethyl isocyanoacetate in the presence of cesium carbonate produces imidazo[1,5-a]quinoline (B8571028) derivatives. researchgate.net

The versatility of this compound extends to the synthesis of other fused systems like pyrimido[4,5-b]quinolines. These can be prepared through the cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride, often catalyzed by a base like potassium tert-butoxide. rsc.org This method allows for the rapid generation of 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones in good yields. rsc.org

The following table summarizes some of the advanced heterocyclic systems synthesized from this compound and its derivatives:

Starting MaterialReagent(s)Resulting Heterocyclic System
2-Chloroquinoline-3-carbonitrileHydrazine hydrate3-Amino-1H-pyrazolo[3,4-b]quinoline
3-Amino-4-hydrazino-1H-pyrazolo[3,4-b]quinolineDiazotization2,4-Diazidoquinoline-3-carbonitrile
2-Chloroquinoline-3-carbonitrilesAliphatic/Aromatic isocyanides (less hindered), Pd catalyst2-Alkyl(aryl)-1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones
2-Chloroquinoline-3-carbonitrilestert-Butyl isocyanide (more hindered), Pd catalyst3-Cyanoquinoline-2-carboxamides
2-Chloroquinoline-3-carbonitrilesEthyl isocyanoacetate, Cs2CO3Imidazo[1,5-a]quinoline derivatives
2-Chloroquinoline-3-carbonitrilesGuanidine hydrochloride, t-BuOK2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones

Utility in the Development of Diverse Chemical Libraries

The adaptable nature of this compound makes it an ideal scaffold for the development of diverse chemical libraries, which are essential tools in drug discovery and high-throughput screening. By systematically modifying the quinoline (B57606) core, researchers can generate a multitude of structurally distinct compounds for biological evaluation.

The synthesis of various quinoline-3-carbonitrile derivatives has been a key strategy in creating these libraries. researchgate.net These derivatives are often prepared through multicomponent reactions, which allow for the efficient and rapid assembly of complex molecules from simple starting materials. nih.govmdpi.com For example, a one-pot multicomponent reaction involving an appropriate aldehyde, ethyl cyanoacetate, a substituted naphthalenone, and ammonium (B1175870) acetate (B1210297) can yield a variety of quinoline-3-carbonitrile derivatives. researchgate.netnih.gov

The generation of these libraries is crucial for exploring the structure-activity relationships of quinoline-based compounds. For instance, libraries of quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their potential as antibacterial agents. researchgate.netnih.gov The ability to create a wide range of analogs allows for the identification of key structural features responsible for biological activity.

Furthermore, the concept of privileged substructures, where certain molecular scaffolds are found in multiple biologically active compounds, highlights the importance of quinoline-based libraries. acs.org By using this compound as a starting point, chemists can access a wide range of these privileged structures, increasing the probability of discovering new therapeutic agents.

Exploration of Quinoline-3-carbonitrile Derivatives in Materials Science

The unique electronic and photophysical properties of the quinoline ring system have led to the exploration of quinoline-3-carbonitrile derivatives in the field of materials science. These compounds have shown potential for applications in the development of novel optical and electronic materials. researchgate.net

Carbonitrile-based heterocycles, including quinoline-3-carbonitriles, are utilized as ligands and catalysts in various industrial processes. researchgate.net The presence of the cyano group and the extended π-system of the quinoline core can be tuned to create materials with specific electronic properties.

One area of investigation is the use of quinoline derivatives in the development of corrosion inhibitors. For example, a pyrano[3,2-c]quinoline-3-carbonitrile derivative has been studied for its ability to protect copper from corrosion in acidic environments. scirp.org The compound forms a protective film on the metal surface, acting as a barrier to the corrosive solution. scirp.org

The synthesis of fused tricyclic pyrimidoquinolines, accessible from quinoline-3-carbonitrile precursors, also holds promise for materials science applications. rsc.org The planar and electron-rich nature of these extended aromatic systems can lead to interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Strategic Importance in Multi-Step Organic Synthesis

This compound and its derivatives are of significant strategic importance in multi-step organic synthesis, serving as key intermediates for the construction of complex target molecules. The presence of multiple reactive sites allows for a stepwise and controlled introduction of various functional groups and the building of intricate molecular architectures.

The chloro group at the 2-position of the quinoline ring is particularly useful as it can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse substituents. researchgate.net This reactivity is fundamental to the synthesis of a wide range of substituted quinolines. For example, palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed to form new carbon-carbon bonds at this position, leading to the synthesis of benzo[b] researchgate.netbenthamdirect.comnaphthyridines from 2-chloroquinoline-3-carbonitriles. researchgate.net

The cyano group at the 3-position also offers a versatile handle for further transformations. It can be hydrolyzed to a carboxamide or a carboxylic acid, or it can participate in cycloaddition reactions. researchgate.net

The utility of quinoline-3-carbonitriles as building blocks is further demonstrated in the synthesis of pharmacologically active molecules. acs.org The demand for variously substituted quinoline-3-carbonitriles highlights their role as essential precursors in medicinal chemistry programs. acs.org The development of efficient synthetic methods, including continuous flow processes, for the production of these building blocks is an active area of research. acs.org

Multi-step syntheses often rely on the sequential functionalization of a core scaffold. The strategic placement of the chloro and cyano groups in this compound allows for such sequential reactions, providing a reliable route to complex quinoline-based compounds. researchgate.net

Future Perspectives and Emerging Research Directions for 5 Chloroquinoline 3 Carbonitrile Chemistry

Development of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic pathways for 5-chloroquinoline-3-carbonitrile and its derivatives is a cornerstone of future research. Traditional methods, while effective, often involve harsh conditions, multiple steps, and the use of hazardous reagents. Current efforts are geared towards greener, more atom-economical, and scalable approaches.

One promising direction is the application of the Vilsmeier-Haack reaction under optimized conditions. For instance, the synthesis of 2,7-dichloroquinoline-3-carbonitrile (B119050) has been achieved from 2,7-dichloroquinoline-3-carbaldehyde (B1600441) using sodium azide (B81097) and phosphorus oxychloride, albeit with moderate yields. researchgate.net Further refinement of this and similar reactions is an active area of investigation. The use of organocatalysts, such as L-proline, in one-pot multicomponent reactions is also gaining traction for the synthesis of complex quinoline (B57606) derivatives, offering advantages like structural diversity, high yields, and shorter reaction times. researchgate.net

Transition metal catalysis, particularly with palladium and copper, continues to be a powerful tool. numberanalytics.com These catalysts are highly effective in cross-coupling and cyclization reactions, enabling the construction of the quinoline core and the introduction of various functional groups. numberanalytics.com For example, palladium-catalyzed reactions of 2-chloroquinoline-3-carbonitriles with isocyanides have been shown to produce diverse heterocyclic systems. researchgate.net

The following table provides a glimpse into some of the synthetic methods being explored:

Starting MaterialReagentsProductKey Features
2,7-Dichloroquinoline-3-carbaldehydeSodium azide, Phosphorus oxychloride2,7-Dichloroquinoline-3-carbonitrileTransformation of carbaldehyde to carbonitrile researchgate.net
AcetanilideVilsmeier reagent (DMF, POCl₃)2-Chloroquinoline-3-carbaldehyde (B1585622)Classic method for quinoline synthesis nih.gov
2-Chloroquinoline-3-carbonitrilesGuanidine (B92328) hydrochloride, t-BuOK2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-onesRapid, t-BuOK-catalyzed cyclization rsc.orgnih.gov
2-Chloroquinoline-3-carbonitrilesIsocyanides, Palladium catalystFunctionalized quinolinesDiverse products depending on isocyanide used researchgate.net

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond improving existing synthetic routes, researchers are actively exploring new reactivity patterns of the this compound core. The presence of multiple reactive sites—the chloro group, the cyano group, and the quinoline ring itself—offers a rich playground for chemical transformations.

Recent studies have demonstrated the versatility of the chloro and cyano groups in constructing fused heterocyclic systems. benthamdirect.com For instance, the reaction of 2-chloroquinoline-3-carbonitriles with various nucleophiles can lead to a wide array of derivatives. researchgate.net Cycloaddition reactions involving the cyano group are also being investigated to create novel polycyclic structures. nih.govrsc.org The reaction of 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303) to form 1H-pyrazolo[3,4-b]quinolin-3-amine is a notable example. nih.govrsc.org

Furthermore, the strategic manipulation of reaction conditions can lead to unexpected and valuable products. For example, the reaction of 2-chloroquinoline-3-carbonitriles with different isocyanides under palladium catalysis can yield either pyrrolo[3,4-b]quinolines or quinoline-2-carboxamides, depending on the steric hindrance of the isocyanide. researchgate.net

Advancements in Computational Prediction and Design of this compound Analogs

Computational chemistry is playing an increasingly vital role in the design and prediction of novel this compound analogs with desired properties. In silico tools are being employed to guide synthetic efforts, saving time and resources.

Molecular docking studies are used to predict the binding affinities of new derivatives with biological targets. semanticscholar.orgresearchgate.net For instance, the docking of synthesized 7-chloroquinoline (B30040) derivatives with E. coli DNA gyrase B and human topoisomerase IIβ has provided insights into their potential antibacterial mechanisms. researchgate.netresearchgate.net These computational predictions often correlate well with in vitro experimental results. semanticscholar.org

Density Functional Theory (DFT) calculations are another powerful tool used to assess the molecular geometry, electronic properties, and reactivity of these compounds. researchgate.netnih.gov Parameters such as HOMO-LUMO energy gaps, ionization potential, and electron affinity can be calculated to predict the stability and reactivity of new analogs. researchgate.netnih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in the early-stage evaluation of the drug-likeness of newly designed molecules. mdpi.commdpi.combenthamdirect.com

The following table summarizes some of the computational methods and their applications in this field:

Computational MethodApplicationExample
Molecular DockingPredicting binding affinity with biological targetsDocking of 7-chloroquinoline derivatives with E. coli DNA gyrase B researchgate.netresearchgate.net
DFT CalculationsAssessing molecular geometry and electronic propertiesCalculation of HOMO-LUMO energy gap for quinoline-3-carbonitrile derivatives researchgate.netnih.gov
ADMET PredictionEvaluating drug-likeness and pharmacokinetic propertiesIn silico prediction of ADMET properties for novel quinoline derivatives mdpi.commdpi.combenthamdirect.com

Integration of Flow Chemistry and Automation in Synthesis

To address the need for safer, more efficient, and scalable synthesis, the integration of flow chemistry and automation is an emerging trend in quinoline chemistry. numberanalytics.com Flow chemistry, which involves performing reactions in a continuously flowing stream, offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. researchgate.net

Continuous flow processes have been successfully applied to various quinoline synthesis reactions, such as the Friedländer, Doebner-Miller, and Skraup reactions. numberanalytics.comresearchgate.net For instance, a continuous-flow strategy has been developed for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, offering a safe and scalable method. acs.org The use of packed-bed reactors with solid-supported reagents and catalysts in flow systems is also being explored to simplify purification and improve sustainability. researchgate.net

Automation, coupled with real-time analysis techniques like HPLC and NMR, can further accelerate reaction optimization and process development. researchgate.net This high-throughput approach allows for the rapid screening of reaction conditions and the efficient production of libraries of this compound analogs for further investigation. acs.org

Investigation of this compound as a Scaffold for Complex Chemical Architectures

The this compound framework serves as a valuable scaffold for the construction of more complex and polycyclic chemical architectures. researchgate.net Its inherent reactivity allows for its elaboration into a variety of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Multicomponent reactions (MCRs) are a powerful strategy for building molecular complexity in a single step. The use of 2-chloroquinoline-3-carbaldehydes, which can be derived from the corresponding carbonitriles, in MCRs has led to the synthesis of diverse and complex structures like tetrahydrodibenzo[b,g] numberanalytics.comworktribe.comnaphthyridines. nih.gov

Furthermore, the quinoline-3-carbonitrile moiety is a key starting material for the synthesis of fused pyrimidoquinolines, a class of compounds with significant biological relevance. rsc.orgnih.govrsc.org For example, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride readily affords 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones. rsc.orgnih.gov The development of novel synthetic routes to these and other complex heterocyclic systems based on the this compound scaffold remains an active area of research. bohrium.com

New Applications in Non-Biological Chemical Systems

While the biological applications of quinoline derivatives are well-established, there is growing interest in exploring the potential of this compound and its analogs in non-biological chemical systems. The unique electronic and photophysical properties of the quinoline ring system make these compounds promising candidates for applications in materials science.

Derivatives of 5-chloroquinoline-3-carbaldehyde, a related compound, are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to their distinct optical properties. smolecule.com The development of aggregation-induced emission (AIE) materials from quinoline derivatives is another exciting frontier. bldpharm.com These materials exhibit enhanced fluorescence in the aggregated state, making them suitable for various sensing and imaging applications.

The ability of the quinoline nitrogen to coordinate with metal ions also opens up possibilities for the design of novel sensors and catalysts. The exploration of these non-biological applications is still in its early stages but holds significant promise for the future of this compound chemistry.

Q & A

Q. What are the common synthetic routes for preparing 5-chloroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with quinoline derivatives functionalized at the 3-position. For example, 6-chloroquinoline-3-carbonitrile can react with halogenated aromatic amines under palladium-catalyzed cross-coupling conditions to introduce substituents . Solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon are critical for optimizing yields. Variations in temperature, solvent polarity, and stoichiometry of reagents significantly affect reaction efficiency and purity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • NMR (¹H/¹³C): To confirm substitution patterns and electronic environments of the quinoline core and substituents .
  • IR Spectroscopy : Identifies nitrile (C≡N) and chloro (C-Cl) functional groups via characteristic stretching frequencies .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing novel this compound analogs?

Discrepancies in NMR or IR data often arise from unexpected regiochemistry or solvent interactions. For example, electron-withdrawing groups (e.g., -CF₃) can deshield nearby protons, shifting NMR peaks. Cross-validation using X-ray crystallography or computational modeling (DFT) is recommended to confirm structural assignments . Additionally, repeating experiments under inert atmospheres can mitigate oxidation artifacts .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

Regioselectivity is influenced by electronic and steric factors. The chloro group at position 5 directs electrophilic substitution to positions 6 or 8, while the nitrile at position 3 activates the ring for nucleophilic attack. Transition-metal catalysis (e.g., Suzuki-Miyaura coupling) enables selective introduction of aryl/heteroaryl groups at position 4 or 7 . Computational tools (e.g., molecular electrostatic potential maps) can predict reactive sites .

Q. How do structural modifications of this compound impact its biological activity, and what methodologies are used to validate these effects?

Substituents like trifluoromethyl (-CF₃) or aminothiophene enhance bioactivity by modulating lipophilicity and target binding. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with structure-activity relationship (SAR) studies are critical. For example, introducing a sulfonyl group at position 4 improves pharmacokinetic properties, validated via HPLC-based metabolic stability tests . Interaction studies with biological targets (e.g., kinases) often employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs address low reproducibility in synthesizing this compound derivatives?

Reproducibility issues often stem from trace moisture or oxygen sensitivity. Solutions include:

  • Using anhydrous solvents and Schlenk-line techniques for air-sensitive reactions .
  • Standardizing purification protocols (e.g., gradient column chromatography vs. recrystallization) .
  • Documenting detailed reaction parameters (e.g., stirring rate, cooling/heating gradients) in open-access databases to enable cross-lab validation .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting biological activity data for this compound analogs across different assay systems?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of data across multiple platforms (e.g., in vitro vs. ex vivo) is essential. For instance, analogs showing potency in enzyme assays but not in cell-based models may suffer from poor membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA) .

Q. What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular dynamics (MD) simulations assess thermodynamic stability in solvated environments. Software like Gaussian or ORCA is widely used, while docking studies (AutoDock Vina) evaluate binding affinities to biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.